molecular formula C20H18N4O2 B11127046 N-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

N-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Cat. No.: B11127046
M. Wt: 346.4 g/mol
InChI Key: DPZUAVYVDXNIHY-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a synthetic small molecule featuring a hybrid structure combining an indole moiety and a phthalazine core. The indole group, a common motif in bioactive compounds, is linked via an ethyl chain to a 3-methyl-4-oxo-3,4-dihydrophthalazinecarboxamide scaffold.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C20H18N4O2/c1-24-20(26)16-8-3-2-7-15(16)18(23-24)19(25)21-11-10-13-12-22-17-9-5-4-6-14(13)17/h2-9,12,22H,10-11H2,1H3,(H,21,25)

InChI Key

DPZUAVYVDXNIHY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthesis of Phthalazine Carboxamide Intermediate

The phthalazine core is typically synthesized via cyclocondensation of dicarbonyl compounds with hydrazine derivatives. For example, 3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid is prepared by reacting dimethyl phthalate with methylhydrazine under reflux in ethanol. Subsequent activation of the carboxylic acid group using thionyl chloride (SOCl₂) yields the corresponding acyl chloride, which is then coupled with amines.

Key Conditions :

  • Reagents : Dimethyl phthalate, methylhydrazine, SOCl₂.

  • Temperature : 80–100°C (reflux).

  • Yield : 68–75% after purification.

Indole Ethylamine Preparation

The indole-ethylamine side chain is synthesized via Fischer indolization or palladium-catalyzed cross-coupling. A common route involves:

  • Fischer Indole Synthesis : Cyclization of phenylhydrazine with 3-(2-aminoethyl)-1H-indole under acidic conditions (HCl, acetic acid).

  • Buchwald–Hartwig Amination : Coupling of 3-bromoindole with ethylenediamine using Pd(OAc)₂/Xantphos as a catalyst.

Optimized Parameters :

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

  • Base : Cs₂CO₃, toluene, 110°C, 12 hours.

  • Yield : 82–88%.

Final Coupling via Amide Bond Formation

The phthalazine acyl chloride is reacted with indole ethylamine in dichloromethane (DCM) using triethylamine (Et₃N) as a base. Alternatively, carbodiimide coupling agents (EDC/HOBt) enhance efficiency in polar aprotic solvents like DMF.

Representative Procedure :

  • Dissolve 3-methyl-4-oxo-phthalazinecarboxylic acid (1 equiv) in SOCl₂ (5 equiv), reflux for 2 hours.

  • Evaporate excess SOCl₂, suspend in DCM, and add indole ethylamine (1.2 equiv) and Et₃N (3 equiv).

  • Stir at 25°C for 24 hours, isolate via column chromatography (SiO₂, ethyl acetate/hexane).
    Yield : 70–78%.

One-Pot Catalytic Strategies

Silver-Catalyzed Indole-Phthalazine Assembly

A silver(I)-mediated method enables direct coupling of preformed indole-ethylamine with phthalazine intermediates. This approach avoids isolation of reactive acyl chlorides.

Protocol :

  • Catalyst : AgNO₃ (10 mol%).

  • Solvent : Acetonitrile, 60°C, 8 hours.

  • Yield : 65–72%.

Palladium-Mediated Cross-Coupling

Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate Suzuki–Miyaura couplings between boronated indole derivatives and halogenated phthalazines. This method is advantageous for introducing substituents on either ring.

Example :

  • Substrates : 5-Chloro-1H-indol-3-yl-ethylboronate (1 equiv), 6-bromo-3-methyl-4-oxophthalazine (1 equiv).

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 90°C, 24 hours.

  • Yield : 60–68%.

Alternative Routes and Modifications

Solid-Phase Synthesis

Immobilized phthalazine carboxylic acid on Wang resin enables iterative coupling with indole ethylamine. After cleavage with trifluoroacetic acid (TFA), the product is obtained in high purity (>95%).

Advantages :

  • Reduced purification steps.

  • Scalable for parallel synthesis.

Enzymatic Approaches

Lipase-catalyzed amidation in non-aqueous media offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) achieves 55–60% conversion under mild conditions.

Limitations :

  • Lower yields compared to chemical methods.

  • Substrate specificity constraints.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, phthalazine-H), 7.85 (d, J = 8.0 Hz, 1H, indole-H), 3.78 (t, J = 6.5 Hz, 2H, CH₂), 3.12 (s, 3H, N-CH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N).

  • HRMS (ESI⁺) : m/z calc. for C₂₀H₁₈N₄O₂ [M+H]⁺: 354.1432, found: 354.1429.

Purity Assessment

HPLC (C18 column, MeCN/H₂O gradient) confirms purity >98% for pharmaceutical-grade material.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage
Multi-Step Condensation70–7824–48 hoursHigh reproducibility
Silver Catalysis65–728–12 hoursAvoids acyl chloride handling
Palladium Cross-Coupling60–6824 hoursFunctional group tolerance
Solid-Phase Synthesis85–9048 hoursEase of purification

Challenges and Optimization

  • Steric Hindrance : Bulky substituents on the indole ring reduce coupling efficiency. Using excess amine (1.5 equiv) mitigates this.

  • Byproduct Formation : Over-oxidation of the phthalazine ring is minimized by inert atmosphere (N₂/Ar).

  • Solvent Selection : DMF enhances solubility but complicates purification. Switching to THF/water mixtures improves phase separation .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The carbonyl group in the phthalazine ring can be reduced to form alcohol derivatives.

    Substitution: The indole and phthalazine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with serotonin receptors, while the phthalazinecarboxamide structure may inhibit certain enzymes involved in disease pathways . These interactions can lead to various pharmacological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound belongs to a broader class of N-(2-(1H-indol-3-yl)ethyl)carboxamides. Key structural analogs and their properties are summarized below:

Compound Name Core Structure Substituents Melting Point (°C) Key Biological Activity Source
Target Compound Phthalazine 3-methyl, 4-oxo Not reported Not explicitly reported -
N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzamide (17) Benzamide 4-Cl 150.6–152.0 TLR4 modulation
N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzamide (16) Benzamide 4-OCH3 132.8–134.3 TLR4 modulation
N-(2-(1H-Indol-3-yl)ethyl)hexanamide Aliphatic amide Hexanoyl Not reported Antimalarial (Plasmodium)
PDAT (N-[2-(1H-indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine) Diamine Dimethylpropane diamine Not reported Noncompetitive enzyme inhibition

Key Observations :

  • Core Structure Influence: The phthalazine core in the target compound introduces a bicyclic, electron-deficient system compared to monocyclic benzamide or aliphatic amide analogs. This may enhance rigidity and π-π stacking interactions in biological systems.
  • Substituent Effects : Electron-withdrawing groups (e.g., 4-Cl in Compound 17) correlate with higher melting points, suggesting stronger intermolecular forces. The 3-methyl group in the target compound may sterically hinder metabolic degradation, improving stability .
  • Biological Activity : While benzamide derivatives (e.g., Compounds 16 and 17) are implicated in TLR4 modulation, the phthalazinecarboxamide’s activity remains speculative. However, the indole-ethyl-phthalazine scaffold could target enzymes like indolethylamine-N-methyltransferase (INMT), as seen in related diamines (PDAT/PAT) .
Pharmacological Potential
  • Antiparasitic Activity : N-[2-(1H-Indol-3-yl)ethyl]benzamide derivatives block Plasmodium synchronization in vitro . The target compound’s phthalazine moiety may enhance binding to heme or parasite enzymes.
  • Enzyme Inhibition: PDAT and PAT () inhibit INMT noncompetitively. The target compound’s carboxamide group could mimic substrate interactions, though steric effects from the phthalazine may alter potency.

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C15H16N4O2\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_2

This structure suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar indole derivatives. For instance, compounds structurally related to this compound have demonstrated significant antibacterial and antifungal activities.

CompoundMIC (μg/mL)MBC (μg/mL)Target Organisms
5b0.562.08Bacillus cereus
5g4.173.68Staphylococcus aureus
4h1.993.98Listeria monocytogenes

These results suggest that the compound may exhibit similar antimicrobial properties, potentially making it a candidate for further development in treating infections resistant to standard antibiotics .

Antitumor Activity

Indole derivatives are also recognized for their antitumor effects. Research indicates that compounds with indole structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For example, certain derivatives have been shown to inhibit PI3Kα and GSK-3 enzymes, which are crucial in cancer cell proliferation and survival .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes related to microbial resistance and cancer proliferation.
  • Receptor Interaction : Potential binding to specific receptors involved in immune response modulation.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells by disrupting normal cell cycle progression.

Case Studies

A recent study explored the effects of an indole-based compound on various bacterial strains and cancer cell lines. The findings indicated that:

  • The compound exhibited a dose-dependent inhibition of bacterial growth.
  • In vitro tests showed a significant reduction in the viability of cancer cells treated with the compound compared to untreated controls.

These case studies underscore the potential therapeutic applications of this compound.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with phthalazine derivatives and indole-containing amines. Key steps include:

  • Coupling reactions : Use carbodiimide-based reagents (e.g., EDC or DCC) to activate the carboxylic acid group for amide bond formation.
  • Reaction optimization : Control temperature (reflux conditions, ~80–100°C) and stoichiometry (1:1.2 molar ratio of acid to amine) to maximize yield .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical to isolate the pure compound .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer:

  • NMR spectroscopy : 1H and 13C NMR confirm the presence of indole NH (~10–12 ppm), phthalazinone carbonyls (~165–170 ppm), and methyl groups (~1.5–2.5 ppm) .
  • X-ray crystallography : For unambiguous 3D structure determination, use SHELXL for refinement, especially with high-resolution data. Note that disorder in flexible side chains (e.g., the indole-ethyl group) may require constraints .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z ~377.15 for [M+H]+) .

Q. What biological activities have been reported for structurally related compounds?

Methodological Answer: Analogous compounds exhibit:

  • Anticancer activity : Assess via MTT assays against cancer cell lines (e.g., HeLa, MCF-7), focusing on IC50 values. Indole derivatives often target tubulin or DNA topoisomerases .
  • Antimicrobial effects : Test using disk diffusion or microbroth dilution assays. Phthalazine-carboxamides may disrupt bacterial membrane integrity .
  • Structure-activity relationships (SAR) : Compare substituents (e.g., methoxy vs. methyl groups) to optimize potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer: Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) and use positive controls (e.g., doxorubicin for cytotoxicity) .
  • Compound purity : Validate purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities influencing results .
  • Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC) and document passage numbers .

Q. What strategies improve regioselectivity during functionalization of the phthalazine core?

Methodological Answer:

  • Directed ortho-metalation : Use directing groups (e.g., amides) to control substitution patterns .
  • Protecting groups : Temporarily block reactive sites (e.g., indole NH with Boc groups) during synthesis .
  • Computational modeling : DFT calculations predict electron density hotspots for targeted modifications .

Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed for this compound?

Methodological Answer:

  • Data collection : Use synchrotron radiation for high-resolution data.
  • Refinement in SHELXL : Apply TWIN and BASF commands for twinned data; use PART and SUMP restraints for disordered regions .
  • Validation : Check R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency .

Q. What mechanistic insights exist for its interaction with biological targets?

Methodological Answer:

  • Enzyme inhibition assays : Test against CYP51 or topoisomerases using fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP activity) .
  • Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 3L4D for CYP51) to predict binding modes .
  • Kinetic analysis : Determine inhibition constants (Ki) via Lineweaver-Burk plots .

Q. How can stability issues (e.g., hydrolysis of the amide bond) be mitigated during in vitro studies?

Methodological Answer:

  • Storage conditions : Lyophilize and store at -80°C under argon to prevent moisture/oxidation .
  • Buffered solutions : Use pH 7.4 PBS or HEPES to minimize hydrolysis. Avoid DMSO stock concentrations >10% .
  • Stability monitoring : Track degradation via LC-MS over 24–72 hours .

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